Cas no 2227720-63-8 ((2R)-4-(1H-indol-6-yl)butan-2-ol)

(2R)-4-(1H-indol-6-yl)butan-2-ol Chemical and Physical Properties
Names and Identifiers
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- (2R)-4-(1H-indol-6-yl)butan-2-ol
- 2227720-63-8
- EN300-1807560
-
- Inchi: 1S/C12H15NO/c1-9(14)2-3-10-4-5-11-6-7-13-12(11)8-10/h4-9,13-14H,2-3H2,1H3/t9-/m1/s1
- InChI Key: SCZRNRUPFSZIBB-SECBINFHSA-N
- SMILES: O[C@H](C)CCC1=CC=C2C=CNC2=C1
Computed Properties
- Exact Mass: 189.115364102g/mol
- Monoisotopic Mass: 189.115364102g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 183
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 36Ų
- XLogP3: 3.3
(2R)-4-(1H-indol-6-yl)butan-2-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1807560-0.25g |
(2R)-4-(1H-indol-6-yl)butan-2-ol |
2227720-63-8 | 0.25g |
$801.0 | 2023-09-19 | ||
Enamine | EN300-1807560-1.0g |
(2R)-4-(1H-indol-6-yl)butan-2-ol |
2227720-63-8 | 1g |
$1543.0 | 2023-06-02 | ||
Enamine | EN300-1807560-10g |
(2R)-4-(1H-indol-6-yl)butan-2-ol |
2227720-63-8 | 10g |
$3746.0 | 2023-09-19 | ||
Enamine | EN300-1807560-2.5g |
(2R)-4-(1H-indol-6-yl)butan-2-ol |
2227720-63-8 | 2.5g |
$1707.0 | 2023-09-19 | ||
Enamine | EN300-1807560-0.1g |
(2R)-4-(1H-indol-6-yl)butan-2-ol |
2227720-63-8 | 0.1g |
$767.0 | 2023-09-19 | ||
Enamine | EN300-1807560-0.5g |
(2R)-4-(1H-indol-6-yl)butan-2-ol |
2227720-63-8 | 0.5g |
$836.0 | 2023-09-19 | ||
Enamine | EN300-1807560-10.0g |
(2R)-4-(1H-indol-6-yl)butan-2-ol |
2227720-63-8 | 10g |
$6635.0 | 2023-06-02 | ||
Enamine | EN300-1807560-5g |
(2R)-4-(1H-indol-6-yl)butan-2-ol |
2227720-63-8 | 5g |
$2525.0 | 2023-09-19 | ||
Enamine | EN300-1807560-0.05g |
(2R)-4-(1H-indol-6-yl)butan-2-ol |
2227720-63-8 | 0.05g |
$732.0 | 2023-09-19 | ||
Enamine | EN300-1807560-5.0g |
(2R)-4-(1H-indol-6-yl)butan-2-ol |
2227720-63-8 | 5g |
$4475.0 | 2023-06-02 |
(2R)-4-(1H-indol-6-yl)butan-2-ol Related Literature
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
Additional information on (2R)-4-(1H-indol-6-yl)butan-2-ol
Introduction to (2R)-4-(1H-indol-6-yl)butan-2-ol (CAS No. 2227720-63-8)
Chemical compounds play a pivotal role in the advancement of pharmaceutical research and development, with each molecule holding the potential to revolutionize therapeutic strategies. Among these, (2R)-4-(1H-indol-6-yl)butan-2-ol, identified by its CAS number 2227720-63-8, has emerged as a compound of significant interest in the field of medicinal chemistry. This compound, characterized by its unique structural and functional properties, has garnered attention for its potential applications in drug discovery and molecular biology.
The molecular structure of (2R)-4-(1H-indol-6-yl)butan-2-ol consists of a butan-2-ol backbone substituted with an indole ring at the 4-position. This configuration imparts distinct pharmacological characteristics, making it a valuable scaffold for designing novel bioactive molecules. The stereochemistry at the 2-position, specifically the (R) configuration, further enhances its pharmacological profile by influencing its binding affinity and metabolic stability.
In recent years, there has been a growing interest in indole derivatives due to their diverse biological activities. Indole compounds are known for their involvement in various physiological processes, including neurotransmission, immune response, and antioxidant mechanisms. The presence of the indole moiety in (2R)-4-(1H-indol-6-yl)butan-2-ol suggests that it may exhibit similar properties, making it a promising candidate for further investigation.
One of the most compelling aspects of this compound is its potential as a precursor in the synthesis of more complex pharmaceutical agents. Researchers have been exploring its utility in generating derivatives with enhanced pharmacological properties. For instance, modifications to the indole ring or the butan-2-ol side chain could lead to compounds with improved solubility, bioavailability, or target specificity.
Recent studies have highlighted the importance of stereochemistry in drug design, emphasizing that small changes in molecular configuration can significantly alter biological activity. The (R) configuration at the 2-position of (2R)-4-(1H-indol-6-yl)butan-2-ol is believed to contribute to its unique pharmacological profile by optimizing interactions with biological targets. This has prompted researchers to investigate analogs with different stereoisomers to uncover novel therapeutic possibilities.
The compound's potential applications extend beyond traditional pharmaceuticals. Its structural features make it an attractive candidate for use in chemical biology studies, where it can serve as a tool to probe biological pathways and mechanisms. Additionally, its versatility allows for exploration in various therapeutic areas, including central nervous system disorders, inflammatory diseases, and cancer.
In conclusion, (2R)-4-(1H-indol-6-yl)butan-2-ol (CAS No. 2227720-63-8) represents a fascinating compound with significant implications for medicinal chemistry and drug development. Its unique structural and stereochemical features, combined with its potential as a precursor for more complex molecules, position it as a valuable asset in ongoing research efforts. As scientific understanding continues to evolve, further exploration of this compound is likely to yield groundbreaking insights and therapeutic advancements.
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